molecular formula C10H21NO B1520561 (3-Isobutylpiperidin-3-YL)methanol CAS No. 915922-54-2

(3-Isobutylpiperidin-3-YL)methanol

Cat. No. B1520561
M. Wt: 171.28 g/mol
InChI Key: IJCZQIJVTYCOKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3-Isobutylpiperidin-3-YL)methanol” is a chemical compound with the CAS Number: 915922-54-2. Its molecular formula is C10H21NO and it has a molecular weight of 171.28 . It is typically stored at -20°C and is a solid in its physical form .


Molecular Structure Analysis

The InChI code for “(3-Isobutylpiperidin-3-YL)methanol” is 1S/C10H21NO/c1-9(2)6-10(8-12)4-3-5-11-7-10/h9,11-12H,3-8H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Hydrogen Production from Methanol

Methanol serves as a liquid hydrogen carrier that can produce high-purity hydrogen, essential for the development of a hydrogen-methanol economy. This process involves methanol steam reforming, partial oxidation, autothermal reforming, and methanol decomposition, focusing on catalyst development and reactor technology, such as copper-based catalysts and novel reactor structures like Swiss-roll reactors and membrane reactors (García et al., 2021).

Methanol Crossover in Fuel Cells

Methanol crossover from the anode to the cathode in direct methanol fuel cells (DMFCs) presents a significant barrier to their efficiency. The study investigates efforts to develop more methanol-impermeable polymer electrolytes to minimize crossover, enhancing DMFCs' viability as an alternative energy source (Heinzel & Barragán, 1999).

Methanol Fixation

Methacarn (methanol-Carnoy) fixation is a technique that improves tissue embedding in paraffin by using methanol to increase the shrinkage temperature of collagen. This method provides better preservation of cellular structures for histological analysis compared to traditional fixation methods (Puchtler et al., 1970).

Catalytic Methane-to-Methanol Conversion

The study on catalytic methane-to-methanol conversion outlines the identification of reaction intermediates and proposes novel reaction pathways, underpinning the development of efficient catalysts for converting methane, a potent greenhouse gas, into more valuable methanol (Wang & Zhou, 2008).

Methanotrophs and Methanol

Methanotrophs, bacteria that can utilize methane as their sole carbon source, have potential biotechnological applications, including methanol production. These applications range from single-cell protein and biopolymers to the generation of methanol and other soluble metabolites, showcasing the versatility of methanol in environmental and industrial processes (Strong et al., 2015).

Safety And Hazards

The safety data sheet (SDS) for “(3-Isobutylpiperidin-3-YL)methanol” can provide detailed information about its hazards, handling, storage, and disposal . Always follow the guidelines provided in the SDS when handling this compound.

properties

IUPAC Name

[3-(2-methylpropyl)piperidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-9(2)6-10(8-12)4-3-5-11-7-10/h9,11-12H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJCZQIJVTYCOKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1(CCCNC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10660755
Record name [3-(2-Methylpropyl)piperidin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Isobutylpiperidin-3-YL)methanol

CAS RN

915922-54-2
Record name [3-(2-Methylpropyl)piperidin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Isobutylpiperidin-3-YL)methanol
Reactant of Route 2
(3-Isobutylpiperidin-3-YL)methanol
Reactant of Route 3
(3-Isobutylpiperidin-3-YL)methanol
Reactant of Route 4
(3-Isobutylpiperidin-3-YL)methanol
Reactant of Route 5
(3-Isobutylpiperidin-3-YL)methanol
Reactant of Route 6
Reactant of Route 6
(3-Isobutylpiperidin-3-YL)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.